(e)-6-Methyl-3-styrylchromone (e)-6-Methyl-3-styrylchromone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15924358
InChI: InChI=1S/C18H14O2/c1-13-7-10-17-16(11-13)18(19)15(12-20-17)9-8-14-5-3-2-4-6-14/h2-12H,1H3/b9-8+
SMILES:
Molecular Formula: C18H14O2
Molecular Weight: 262.3 g/mol

(e)-6-Methyl-3-styrylchromone

CAS No.:

Cat. No.: VC15924358

Molecular Formula: C18H14O2

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

(e)-6-Methyl-3-styrylchromone -

Specification

Molecular Formula C18H14O2
Molecular Weight 262.3 g/mol
IUPAC Name 6-methyl-3-[(E)-2-phenylethenyl]chromen-4-one
Standard InChI InChI=1S/C18H14O2/c1-13-7-10-17-16(11-13)18(19)15(12-20-17)9-8-14-5-3-2-4-6-14/h2-12H,1H3/b9-8+
Standard InChI Key IFQHDNJVTFYZAR-CMDGGOBGSA-N
Isomeric SMILES CC1=CC2=C(C=C1)OC=C(C2=O)/C=C/C3=CC=CC=C3
Canonical SMILES CC1=CC2=C(C=C1)OC=C(C2=O)C=CC3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

(E)-6-Methyl-3-styrylchromone (C₁₈H₁₄O₂; molecular weight: 262.30 g/mol) consists of a chromone core (benzopyran-4-one) with two key substituents:

  • A methyl group at the 6-position of the chromone ring.

  • A styryl group [(E)-2-phenylethenyl] at the 3-position, featuring a trans-configuration double bond .

The (E)-configuration ensures spatial separation between the chromone ring and the phenyl group of the styryl moiety, influencing electronic interactions and biological activity .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₈H₁₄O₂
Molecular Weight262.30 g/mol
Stereochemistry(E)-configuration at styryl double bond
Chromone Substitution6-methyl, 3-styryl

Synthesis and Stereochemical Control

General Synthetic Routes

The synthesis of 3-styrylchromones typically involves Claisen-Schmidt condensation between a chromone-3-carbaldehyde and substituted acetophenones under basic or acidic conditions . For (E)-6-methyl-3-styrylchromone:

  • Chromone Aldehyde Preparation: 6-Methylchromone-3-carbaldehyde is synthesized via formylation of 6-methylchromone.

  • Condensation Reaction: The aldehyde reacts with acetophenone derivatives in the presence of a base (e.g., NaOH) or acid catalyst to form the styryl double bond.

  • Stereoselectivity: The (E)-isomer is favored under kinetic control due to reduced steric hindrance during trans-addition .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Aldehyde PreparationVilsmeier-Haack reaction60–70%
CondensationNaOH/EtOH, reflux, 12 h45–55%
PurificationColumn chromatography (SiO₂)>95%

Biological Activities and Mechanisms

Table 3: Cytotoxicity Data for Analogous Compounds

CompoundCC₅₀ (OSCC Cells, μM)Tumor Specificity (TS)
6-Methoxy-3-styrylchromone0.60 ± 0.1269.0
7-Methoxy-3-styrylchromone0.55 ± 0.10182.0
Doxorubicin (Control)0.85 ± 0.1554.9

Mechanistically, these compounds induce sub-G1 cell cycle arrest (apoptosis) and disrupt mitochondrial membrane potential .

Structure-Activity Relationship (SAR) Insights

Role of Substituents

  • 6-Position Substitution: Methyl or methoxy groups at the 6-position correlate with enhanced tumor specificity. Bulkier groups may hinder interactions, while electron-donating groups (e.g., -OCH₃) improve charge transfer .

  • Styryl Moieties: The (E)-configuration optimizes planar alignment for intercalation into DNA or enzyme binding pockets .

Figure 1: Key SAR Descriptors

  • 3D Molecular Shape: Correlates with cytotoxicity (r² = 0.82) .

  • LUMO Energy: Lower energy enhances electron-accepting capacity (r² = 0.75) .

Challenges and Future Directions

Data Gaps and Limitations

  • No direct studies on (E)-6-methyl-3-styrylchromone exist; current insights are extrapolated from analogs .

  • Stereochemical Stability: (E)-isomers may isomerize to (Z)-forms under UV light or physiological conditions, necessitating stability studies.

Recommended Research Priorities

  • Synthesis Optimization: Develop catalytic asymmetric methods for enantioselective production.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

  • Target Identification: Use proteomics to identify binding partners (e.g., kinases, DNA topoisomerases).

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